N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-17(18(24)21-15-9-7-14(20)8-10-15)25-19-22-16(11-23(12)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLNXCWQSZJJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves the following steps :
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Imidazole Ring: The imidazole ring is formed by cyclization of the thiazole intermediate with an appropriate aldehyde or ketone.
Substitution Reactions: The bromophenyl, methyl, and phenyl groups are introduced through various substitution reactions, often involving halogenation and Friedel-Crafts acylation.
Final Coupling: The final step involves coupling the substituted imidazo[2,1-b]thiazole with a carboxamide group using reagents like carbodiimides or acid chlorides.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Hydrazide Formation and Condensation Reactions
The carboxamide group undergoes nucleophilic substitution with hydrazine to form acetohydrazide intermediates, enabling subsequent condensations:
Reaction:
-
Example : Reaction with cyclopentanone yields 6-(4-bromophenyl)-N2-(cyclopentylidene)imidazo[2,1-b]thiazole-3-acetohydrazide (mp 227–229°C, yield: 92.7%) .
-
Conditions : Ethanol reflux (6 h), followed by crystallization .
Cyclization to Spiro and Heterocyclic Systems
Hydrazones derived from the carboxamide participate in cyclization reactions to form complex heterocycles:
Reaction:
-
Example : Treatment with mercaptoacetic acid in anhydrous benzene forms spirothiazolidinones (yield: 65–78%) .
-
Key intermediates : Dean-Stark trap-assisted azeotropic water removal optimizes cyclization efficiency .
Schiff Base Formation
The carboxamide’s hydrazide intermediate reacts with aromatic aldehydes to form Schiff bases:
Reaction:
-
Example : Condensation with 4-hydroxybenzaldehyde produces (E)-4-(((6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)methylene)amino)phenol (mp 160–162°C, yield: 72.5%) .
-
Characterization : IR spectra show peaks at 1676 cm⁻¹ (amide C=O) and 1587 cm⁻¹ (C=N stretching) .
Electrophilic Aromatic Substitution
The 4-bromophenyl group facilitates regioselective electrophilic substitutions:
Reaction:
-
Example : Formylation at position 5 of the imidazothiazole core using Vilsmeier-Haack reagent .
-
Product : 6-(4-bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde, a precursor for further functionalization .
Hydrolysis of the Carboxamide Group
Under acidic or basic conditions, the carboxamide hydrolyzes to a carboxylic acid:
Reaction:
Antitubercular Activity via Enzyme Inhibition
While not a traditional chemical reaction, the compound’s interaction with pantothenate synthetase in Mycobacterium tuberculosis is critical:
Scientific Research Applications
Antimicrobial Activity
The compound has been evaluated for its efficacy against various microbial strains, particularly Mycobacterium tuberculosis. In a study conducted by Ulusoy Güzeldemirci and Gürsoy, synthesized derivatives of imidazo[2,1-b]thiazoles, including N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide, exhibited varying degrees of inhibition against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 6.25 mg/ml for the most active derivative .
Table 1: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound Name | MIC (mg/ml) | Target Microorganism |
|---|---|---|
| 3e | 6.25 | Mycobacterium tuberculosis |
| 3a | 12.5 | Staphylococcus aureus |
| 3b | 25 | Escherichia coli |
Anticancer Properties
Research has shown that this compound derivatives possess anticancer activity. A study highlighted the synthesis and biological evaluation of these compounds against various cancer cell lines, including MCF7 (breast cancer) and other solid tumors. The compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent .
Case Study: Anticancer Screening Results
In a comparative study involving several derivatives, it was found that specific compounds exhibited growth inhibition percentages comparable to standard chemotherapeutic agents:
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | Percent Growth Inhibition (%) | Standard Comparison |
|---|---|---|
| 3d | 85.5 | 5-Fluorouracil (80%) |
| 3e | 78.0 | Doxorubicin (75%) |
| 3g | 82.5 | Cisplatin (70%) |
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies reveal insights into the structure-activity relationship (SAR) of the compound and its derivatives, aiding in the design of more effective agents .
Table 3: Molecular Docking Scores
| Compound Name | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| 3b | -9.5 | Estrogen Receptor |
| 3c | -8.7 | Tubulin |
| 3d | -9.0 | DNA Topoisomerase |
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets :
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as kinases and caspases.
Pathways: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide can be compared with other similar compounds, such as :
Imidazo[2,1-b]thiazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Benzothiazole Derivatives: These compounds have a benzene ring fused with a thiazole ring and exhibit similar antimicrobial and anticancer properties.
Thiazole Carboxamides: These compounds have a thiazole ring with a carboxamide group and are known for their anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of antimicrobial and antitubercular research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an imidazo[2,1-b]thiazole core. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
- Imidazole Ring Formation : Cyclization occurs between the thiazole intermediate and an appropriate aldehyde or ketone.
- Substitution Reactions : Bromophenyl, methyl, and phenyl groups are introduced through halogenation and Friedel-Crafts acylation.
- Final Coupling : The substituted imidazo[2,1-b]thiazole is coupled with a carboxamide group using carbodiimides or acid chlorides.
Target Enzyme
The primary target of this compound is pantothenate synthetase from Mycobacterium tuberculosis (Mtb). This enzyme plays a crucial role in the biosynthesis of coenzyme A, which is vital for various metabolic pathways.
Mode of Action
The compound binds to the active site of pantothenate synthetase, inhibiting its function and consequently disrupting the pantothenate and coenzyme A biosynthesis pathway. This inhibition leads to significant antitubercular activity with an IC50 value of 2.32 μM and an IC90 of 7.05 μM against Mycobacterium tuberculosis H37Ra .
Antimicrobial Activity
This compound exhibits potent antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.25 mg/ml for certain derivatives . Additionally, it has shown promising results against other microbial pathogens.
Anticancer Potential
Research indicates that this compound can inhibit cancer cell proliferation. For example, derivatives have demonstrated antiproliferative activity with GI50 values ranging from 37 to 86 nM against human cancer cell lines . The most potent derivatives were found to be effective inhibitors of EGFR and BRAF V600E, key targets in cancer therapy.
Research Findings
A summary of key findings from various studies is presented in the table below:
Case Studies
- Antitubercular Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis using the BACTEC 460 radiometric system. Results indicated that this compound exhibited significant inhibition at concentrations as low as 6.25 mg/ml .
- Anticancer Properties : In another investigation focusing on cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell growth. The most active compounds showed comparable potency to established anticancer drugs like erlotinib .
Q & A
Q. Key Methodological Considerations :
- Purity of intermediates is critical; column chromatography (silica gel, hexane/EtOAc) is recommended for isolation .
- Reaction monitoring via TLC or HPLC ensures minimal byproduct formation.
How is the compound characterized using spectroscopic methods?
Basic Research Question
Structural elucidation relies on:
- 1H/13C NMR : Distinct signals for the imidazo-thiazole core (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 2.5 ppm for methyl groups) and carboxamide NH (~δ 10.5 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]+ confirm molecular weight (e.g., m/z ~468 for the target compound) .
- IR Spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate the carboxamide group .
Q. Advanced Insight :
- Compare with analogues (e.g., 6-(4-chlorophenyl) derivatives) to assess halogen-driven packing differences .
What strategies optimize the synthetic yield of the compound?
Advanced Research Question
- Solvent Optimization : Use polar aprotic solvents (DMF, acetonitrile) to enhance cyclization efficiency. For example, reflux in acetonitrile improves yields by 20% compared to THF .
- Catalysis : Pd(PPh3)4 in Ullmann coupling reduces reaction time (1–3 hrs vs. 24 hrs) and increases yields to >75% .
- Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce side reactions .
Q. Data-Driven Example :
| Condition | Yield (%) | Byproducts (%) |
|---|---|---|
| Acetonitrile, reflux | 82 | <5 |
| THF, reflux | 62 | 15 |
How to address contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) .
- Structural Analogues : Compare substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl groups alter lipophilicity and target binding) .
- Metabolic Stability : Evaluate in vitro microsomal stability (e.g., CYP450 inhibition assays) to distinguish intrinsic activity from pharmacokinetic factors .
Q. Case Study :
- A 4-trifluoromethyl analogue showed 10-fold higher metabolic stability than the bromophenyl derivative, explaining divergent in vivo results .
What computational methods predict the compound’s reactivity?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the carboxamide carbonyl is a reactive site for hydrolysis .
- Molecular Docking : Simulate binding to biological targets (e.g., kinase ATP-binding pockets) using AutoDock Vina. The bromophenyl group shows π-π stacking with Phe80 in EGFR .
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and BBB permeability, guiding lead optimization .
How to design derivatives to improve metabolic stability?
Advanced Research Question
- Fluorine Substitution : Replace bromine with CF3 groups to enhance oxidative stability (e.g., half-life increased from 2.5 to 6.8 hrs in rat liver microsomes) .
- Steric Shielding : Introduce bulky substituents (e.g., morpholine rings) at position 3 to block CYP450-mediated metabolism .
- Prodrug Strategies : Convert the carboxamide to a methyl ester for improved bioavailability, with in vivo esterase activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
